1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts significant stability and rigidity. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane scaffold enhances its physicochemical properties, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the use of alkyllithium generated in situ by a lithium–iodine exchange between methyllithium and an alkyl iodide .
Industrial Production Methods
Industrial production of fluoro-substituted bicyclo[1.1.1]pentanes has been developed to be practical and scalable. This involves the incorporation of the fluorine atom into the bicyclo[1.1.1]pentane framework through standard stepwise modifications of carboxylic groups, such as the synthesis of amides, esters, and heterocyclizations .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, such as radical multicomponent carboamination.
Common Reagents and Conditions
Common reagents used in these reactions include alkyllithium, methyllithium, and various alkyl iodides. Reaction conditions often involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized to obtain compounds with desired properties .
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The incorporation of the fluorine atom can alter the acidity/basicity of neighboring functional groups, affecting the compound’s binding affinity and selectivity . The bicyclo[1.1.1]pentane core provides a rigid and stable scaffold that can enhance the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Fluoro-bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core with a fluorine atom, providing similar physicochemical properties.
Bicyclo[1.1.1]pentyl Derivatives: These include various substituted bicyclo[1.1.1]pentane compounds used in drug discovery and materials science.
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. This combination allows for versatile functionalization and the development of compounds with tailored properties .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPORZXMKHKXIFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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